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Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 4-
Benzofurazancarboxaldehyde (also known as 4-formyl-2,1,3-benzoxadiazole). Due to the

limited availability of published spectroscopic data for this specific compound, this document

presents key physical properties and offers a comprehensive analysis of a closely related

structural and electronic analog, 4-Nitrobenzaldehyde. The guide includes detailed

experimental protocols for relevant spectroscopic techniques and visual workflows to aid

researchers in the structural elucidation of similar novel compounds.

Introduction
4-Benzofurazancarboxaldehyde is a heterocyclic aromatic aldehyde. The benzofurazan

(2,1,3-benzoxadiazole) moiety is a key structural feature in various compounds with diverse

biological activities, acting as a nitric oxide donor and exhibiting antimicrobial and antitumor

properties. The aldehyde functional group provides a reactive site for further chemical

modifications, making it a valuable intermediate in medicinal chemistry and drug development.

Accurate spectroscopic interpretation is crucial for the unambiguous identification and

characterization of this and related molecules.
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Physicochemical Properties of 4-
Benzofurazancarboxaldehyde
While a complete set of spectroscopic data is not readily available in the public domain, some

key physical properties have been reported.

Property Value Reference

Molecular Formula C₇H₄N₂O₂ [1]

Molecular Weight 148.12 g/mol [1]

Melting Point 100-102 °C [2]

Appearance Light Brown Solid [2]

InChI Key
YBBRQAXNTWMMFZ-

UHFFFAOYSA-N
[1]

Spectroscopic Data Interpretation
Given the scarcity of data for 4-Benzofurazancarboxaldehyde, we will analyze the

spectroscopic data of 4-Nitrobenzaldehyde as a close structural and electronic analog. The

nitro group, like the furazan ring, is strongly electron-withdrawing, leading to similar electronic

effects on the aromatic ring and the aldehyde group, which will be reflected in the

spectroscopic data.

¹H NMR Spectroscopy
The ¹H NMR spectrum of an aromatic aldehyde is characterized by signals in the aromatic

region (typically δ 7.0-9.0 ppm) and a distinct downfield signal for the aldehydic proton (δ 9.5-

10.5 ppm). The electron-withdrawing nature of the substituent deshields the aromatic protons.

Table 1: ¹H NMR Data for 4-Nitrobenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.14 s - Aldehyde H

8.40 d 8.7 H-2, H-6

8.05 d 8.7 H-3, H-5

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde

at a very downfield chemical shift (δ 190-200 ppm). The aromatic carbons will appear in the

typical range of δ 120-150 ppm.

Table 2: ¹³C NMR Data for 4-Nitrobenzaldehyde

Chemical Shift (δ) ppm Assignment

191.3 Aldehyde C=O

151.1 C-4

140.1 C-1

130.5 C-3, C-5

124.4 C-2, C-6

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For an aromatic

aldehyde, the most characteristic absorptions are the C=O stretch of the aldehyde and the C-H

stretch of the aromatic ring.

Table 3: Key IR Absorption Bands for 4-Nitrobenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

doublets)

~1705 Strong Aldehyde C=O stretch

~1600, ~1475 Medium-Weak Aromatic C=C stretches

~1520, ~1345 Strong
Asymmetric and Symmetric

NO₂ stretches

~850 Strong
C-H out-of-plane bend (para-

substitution)

Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) typically results in the formation of a molecular ion

peak (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the

molecule's structure.

Table 4: Mass Spectrometry Data for 4-Nitrobenzaldehyde[3]

m/z Relative Intensity (%) Assignment

151 95 [M]⁺

150 100 [M-H]⁺

121 15 [M-NO]⁺

104 20 [M-HNO₂]⁺

93 30 [M-CO-NO]⁺

76 40 [C₆H₄]⁺

Experimental Protocols
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The following are general experimental protocols for the spectroscopic analysis of a solid

aromatic aldehyde like 4-Benzofurazancarboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for

¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[4]

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into

the magnet.

Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity.

Tune the probe to the appropriate nucleus (¹H or ¹³C).

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, broadband proton

decoupling is typically used to simplify the spectrum to singlets for each carbon.[5]

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

Background Scan: Record a background spectrum of the clean, empty ATR crystal.[6]
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring good contact.[7]

Pressure Application: Apply pressure using the instrument's pressure arm to ensure close

contact between the sample and the crystal.

Sample Scan: Acquire the IR spectrum of the sample.[6] The typical range is 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft cloth.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Impact - EI):

Sample Introduction: Introduce a small amount of the volatile sample into the ion source,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC).[8]

Ionization: Bombard the sample molecules in the vapor phase with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.[9]

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8]

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z ratio.

Visualized Workflows
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The following diagrams illustrate the general workflow for the synthesis and characterization of

a target compound and the logic of spectroscopic data interpretation.

General Experimental Workflow for Compound Synthesis and Characterization
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Caption: A general workflow for the synthesis and spectroscopic characterization of a target

compound.
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Caption: A logical flow diagram for the interpretation of combined spectroscopic data.

Conclusion
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The spectroscopic characterization of novel organic compounds is a cornerstone of modern

chemical and pharmaceutical research. While direct experimental data for 4-
Benzofurazancarboxaldehyde is limited, this guide provides a framework for its analysis

through the examination of a close analog, 4-Nitrobenzaldehyde. The presented data tables,

detailed experimental protocols, and logical workflows offer a comprehensive resource for

researchers engaged in the synthesis, identification, and development of new chemical entities.

The principles of spectroscopic interpretation outlined herein are broadly applicable and can be

adapted for the characterization of a wide range of organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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